1-(5-Bromo-2-chlorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Bromo-2-chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1261959-78-7 . It has a molecular weight of 260.56 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H11BrClN . The InChI code for this compound is 1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.56 . Other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including 1-(5-Bromo-2-chlorophenyl)pyrrolidine, are extensively utilized in medicinal chemistry due to their versatility and the ability to modulate biological activity. The pyrrolidine scaffold is appreciated for its sp3-hybridization, contributing to stereochemistry and enhancing three-dimensional molecule coverage, a phenomenon beneficial for drug discovery. Such structures have been explored for target selectivity, influencing the development of novel biologically active compounds. The structural diversity offered by substituting the pyrrolidine ring facilitates the synthesis of molecules with varied biological profiles, essential for the design of new therapeutics (Petri et al., 2021).
Catalysis and Synthesis
In the context of chemical synthesis, pyrrolidine derivatives are integral in catalyzing reactions that lead to complex molecular frameworks. Hybrid catalysts employing pyrrolidine structures have demonstrated efficacy in synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility of pyrrolidine derivatives in facilitating diverse chemical transformations. Such advancements underline the role of pyrrolidine derivatives in enhancing synthetic methodologies, contributing significantly to the pharmaceutical and medicinal industries by enabling the development of lead molecules with potential therapeutic applications (Parmar et al., 2023).
Environmental Applications
In environmental science, derivatives similar to this compound are studied for their interaction with pollutants. For instance, chlorophenols, structurally related to the subject compound, are a focus of environmental research due to their role as precursors to dioxins in municipal solid waste incineration. Understanding the degradation pathways and reaction mechanisms of such compounds is crucial for developing strategies to mitigate their environmental impact. This research contributes to a broader understanding of the fate and transformation of chlorinated organic compounds in industrial processes and their potential environmental risks (Peng et al., 2016).
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHHIFONFVBHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682179 |
Source
|
Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-78-7 |
Source
|
Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.